2-{4-[(2-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(2-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, and a methoxyphenoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of anthranilic acid with hydrazine hydrate to form 3-aminoquinazoline. This intermediate is then reacted with 2-bromo-4’-methoxyacetophenone to form the key intermediate, 2-(4’-methoxyphenyl)-3-(2-bromoacetyl)quinazoline. The final step involves the cyclization of this intermediate with sodium azide to form the desired triazoloquinazoline compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that are more suitable for industrial processes can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced triazoloquinazoline derivatives.
Substitution: Formation of azido-substituted triazoloquinazoline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.
Mechanism of Action
The mechanism of action of 2-{4-[(2-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of biological pathways, which is the basis for its potential therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application of the compound .
Comparison with Similar Compounds
2-{4-[(2-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline can be compared with other similar compounds, such as:
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has a similar methoxyphenoxy group but differs in its core structure.
N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine: Another compound with a methoxyphenoxy group but with a different functional group attached to the benzene ring.
The uniqueness of this compound lies in its triazoloquinazoline core, which imparts specific chemical and biological properties that are not observed in the other similar compounds.
Properties
Molecular Formula |
C23H18N4O2 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-[4-[(2-methoxyphenoxy)methyl]phenyl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C23H18N4O2/c1-28-20-8-4-5-9-21(20)29-14-16-10-12-17(13-11-16)22-25-23-18-6-2-3-7-19(18)24-15-27(23)26-22/h2-13,15H,14H2,1H3 |
InChI Key |
LFXSGRRSLKBLOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC=C(C=C2)C3=NN4C=NC5=CC=CC=C5C4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.